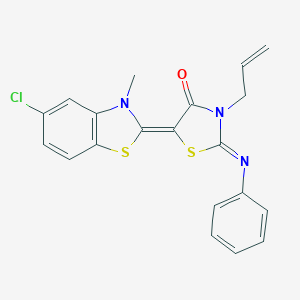![molecular formula C16H21ClN2OS B415419 2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide](/img/structure/B415419.png)
2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzylsulfanyl group, an acetic acid moiety, and a cycloheptylidene-hydrazide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Chloro-benzylsulfanyl-acetic acid: This step involves the reaction of 2-chlorobenzyl chloride with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield 2-chloro-benzylsulfanyl-acetic acid.
Formation of Cycloheptylidene-hydrazide: Cycloheptanone is reacted with hydrazine hydrate to form cycloheptylidene-hydrazide. This reaction is typically carried out in ethanol under reflux conditions.
Coupling Reaction: The final step involves the coupling of 2-chloro-benzylsulfanyl-acetic acid with cycloheptylidene-hydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the chloro and sulfanyl groups can interact with cellular membranes, affecting membrane integrity and function. These interactions result in the modulation of various cellular processes, including signal transduction, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloro-benzylsulfanyl)-acetic acid hydrazide: Lacks the cycloheptylidene group, resulting in different biological activities.
(2-Chloro-benzylsulfanyl)-acetic acid methyl ester: Contains a methyl ester group instead of the hydrazide group, leading to variations in reactivity and applications.
Cycloheptylidene-hydrazide derivatives: Compounds with similar hydrazide groups but different substituents on the benzylsulfanyl moiety.
Uniqueness
2-[(2-chlorobenzyl)sulfanyl]-N'-cycloheptylideneacetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the chloro, sulfanyl, and hydrazide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H21ClN2OS |
|---|---|
Molekulargewicht |
324.9g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(cycloheptylideneamino)acetamide |
InChI |
InChI=1S/C16H21ClN2OS/c17-15-10-6-5-7-13(15)11-21-12-16(20)19-18-14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,11-12H2,(H,19,20) |
InChI-Schlüssel |
BJZWUGCDCICJQL-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC(=O)CSCC2=CC=CC=C2Cl)CC1 |
Kanonische SMILES |
C1CCCC(=NNC(=O)CSCC2=CC=CC=C2Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-4,4-dimethyl-2-phenyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B415336.png)
![2-(4-butylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415337.png)
![8-methoxy-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415338.png)
![2-(3-fluorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B415340.png)

![5-(3,4-dichlorophenyl)-1-(3-fluorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B415342.png)
![2-[(E)-2-(3-nitrophenyl)ethenyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B415343.png)
![ethyl {4-[5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B415345.png)
![3-butyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B415348.png)



![10-hydroxy-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B415355.png)
![N-benzyl-N-(2-furylmethyl)-N-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]amine](/img/structure/B415359.png)
